An In-depth Technical Guide to the Basic Properties of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Core Scaffold
An In-depth Technical Guide to the Basic Properties of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Core Scaffold
Introduction: The Promising Scaffold of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to a wide range of chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.[1][2] Derivatives of the broader imidazo[1,2-a]pyrazine class have demonstrated a remarkable diversity of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] This guide will delve into the fundamental properties of this scaffold, with a specific focus on the 2-ethyl derivative, providing researchers and drug development professionals with a comprehensive overview of its synthesis, physicochemical characteristics, and potential biological applications.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively available in the public domain, we can infer some of its likely characteristics by examining the parent compound and applying principles of medicinal chemistry. The addition of an ethyl group at the 2-position is expected to increase the lipophilicity, which may influence its solubility, permeability, and metabolic stability.
| Property | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Data Source |
| Molecular Formula | C6H9N3 | C8H13N3 | [4] |
| Molecular Weight | 123.16 g/mol | 151.21 g/mol | [4] |
| XLogP3 | -0.9 | Not available (Predicted to be higher than the parent compound) | [4] |
| Physical Form | Solid | Not available (Likely a solid or oil at room temperature) | [5] |
Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is typically achieved through a multi-step process. A common strategy involves the initial formation of a substituted imidazo[1,2-a]pyrazine, followed by the reduction of the pyrazine ring. This approach allows for the introduction of various substituents on both the imidazole and pyrazine rings, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[6]
A generalized synthetic workflow is outlined below:
Caption: Generalized synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.
Potential Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyrazine scaffold has been identified as a key component in a variety of biologically active molecules. The specific substitutions on the ring system play a crucial role in determining the pharmacological profile of the resulting compounds.
Gαq Protein Silencing
Certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as cell-permeable compounds that can preferentially silence Gαq proteins.[6][7][8] These proteins are key mediators in signal transduction pathways, and their dysregulation is implicated in various diseases. The ability to selectively inhibit Gαq signaling presents a promising therapeutic strategy.
P2X7 Receptor Modulation
Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been investigated as modulators of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Antagonists of this receptor are being explored for the treatment of inflammatory pain, neuropathic pain, and neurodegenerative disorders.
Anticancer and Kinase Inhibition
The broader class of pyrazine derivatives has shown significant potential as anticancer agents.[2] Their mechanisms of action often involve the inhibition of key kinases in cancer cell signaling pathways.[2] The imidazo[1,2-a]pyrazine scaffold can be functionalized to target the ATP-binding pocket of various kinases, making it a valuable framework for the development of novel kinase inhibitors.
Antibacterial and Anti-inflammatory Activity
Imidazo[1,2-a]pyrazine derivatives have also been reported to possess antibacterial and anti-inflammatory properties, highlighting the versatility of this scaffold in addressing a range of therapeutic areas.[3]
Experimental Protocols: A Generalized Approach
The following is a generalized protocol for the synthesis of a 2-alkyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, based on established literature procedures for related compounds.[6] Note: This protocol should be considered a starting point and will require optimization for the specific synthesis of the 2-ethyl derivative.
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Intermediate
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To a solution of a 2-aminopyrazine derivative in a suitable solvent (e.g., absolute DMF), add an appropriate α-haloketone (for a 2-ethyl derivative, 1-bromobutan-2-one could be used) and a base (e.g., K2CO3).
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Stir the reaction mixture at room temperature for several hours.
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Upon completion, as monitored by TLC, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield the 2-alkyl-imidazo[1,2-a]pyrazine.
Step 2: Reduction of the Pyrazine Ring
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Dissolve the 2-alkyl-imidazo[1,2-a]pyrazine intermediate in a suitable solvent (e.g., absolute MeOH).
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Add a catalyst, such as Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation (H2 gas at 1 atm) and stir at room temperature for 24 hours.
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-alkyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
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Further purification can be achieved by recrystallization or column chromatography.
Caption: Potential points of diversification on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.
Conclusion and Future Directions
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery of new drugs. While specific data for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is limited, the extensive research on related derivatives provides a strong foundation for its further exploration. Future research should focus on the development of efficient and scalable synthetic routes to 2-alkylated derivatives, followed by a thorough investigation of their physicochemical properties and biological activities. Such studies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Available from: [Link]
-
ResearchGate. (2025, October 17). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available from: [Link]
-
National Center for Biotechnology Information. (2020, September 7). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available from: [Link]
-
PubMed. (2020, October 1). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. Available from: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available from: [Link]
- Google Patents. (n.d.). WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators.
-
PubChemLite. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Available from: [Link]
Sources
- 1. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | 91476-82-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators - Google Patents [patents.google.com]
